![molecular formula C8H16O2 B14467924 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane CAS No. 66551-00-6](/img/structure/B14467924.png)
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a propan-2-yl group and an ethenyl group connected through an oxygen bridge, making it a unique structure within the ether family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of propan-2-ol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide ion from propan-2-ol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow process, where reactants are continuously fed into a reactor and products are continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of alcohols and other ether derivatives.
Applications De Recherche Scientifique
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkage and functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl ether: Similar in structure but lacks the ethenyl group.
Ethyl vinyl ether: Contains an ethenyl group but differs in the alkyl group attached to the oxygen.
Propan-2-yl methyl ether: Similar alkyl group but different overall structure.
Uniqueness
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its combination of a propan-2-yl group and an ethenyl group connected through an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
66551-00-6 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-(2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H16O2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 |
Clé InChI |
KMZVODCTGQDGME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC=COC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)

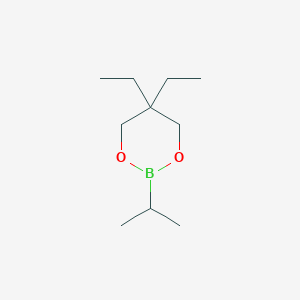
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
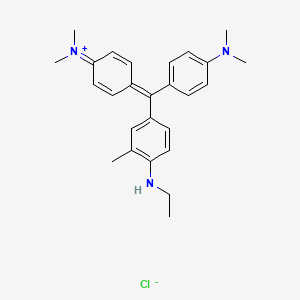
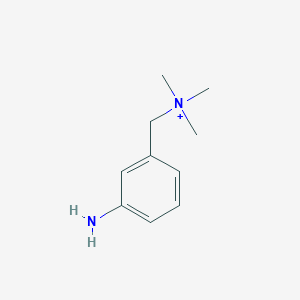

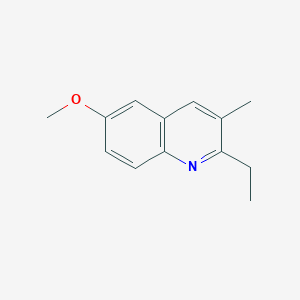
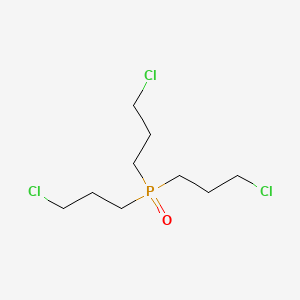
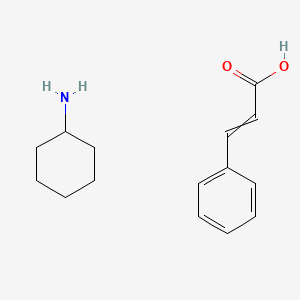
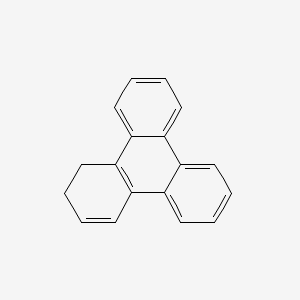
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
